molecular formula C15H10F3NO5 B3022024 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 416887-49-5

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B3022024
CAS No.: 416887-49-5
M. Wt: 341.24 g/mol
InChI Key: OSAFDLLORPBBMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position, a nitro-substituted trifluoromethylphenoxy group at the 4-position, and an aldehyde functional group. This compound is structurally complex due to the interplay of electron-withdrawing groups (nitro, trifluoromethyl) and electron-donating groups (methoxy), which influence its reactivity and physicochemical properties. It is primarily utilized in pharmaceutical research as a precursor or intermediate for synthesizing bioactive molecules, leveraging its trifluoromethyl and nitro groups for enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFDLLORPBBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357886
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-72-8
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can be achieved through several methods, including the Claisen-Schmidt condensation and the Ullmann reaction.

    Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions. The reaction is facilitated by the use of catalysts such as sodium hydroxide or potassium hydroxide.

    Ullmann Reaction: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. The reaction is typically carried out under elevated temperatures and inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various pathogens, including Leishmania donovani and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The compound's structure-activity relationship (SAR) was analyzed, revealing that modifications to the nitro and trifluoromethyl groups influenced its biological activity significantly .

1.2 Cancer Research

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, making it a candidate for further development as an anticancer agent .

Environmental Applications

2.1 Pesticide Development

Due to its chemical structure, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has potential applications in agrochemicals as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing harm to beneficial organisms is under investigation. The trifluoromethyl group enhances its lipophilicity, potentially improving its penetration into plant tissues .

2.2 Environmental Monitoring

The compound's stability and detectability make it suitable for use in environmental monitoring systems to track pollution levels, particularly in water sources affected by agricultural runoff. Its presence can serve as an indicator of pesticide contamination, aiding in environmental protection efforts .

Materials Science

3.1 Synthesis of Advanced Materials

In materials science, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized as a precursor for synthesizing novel polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to degradation under harsh environmental conditions .

3.2 Photovoltaic Applications

Research is ongoing into the use of this compound in organic photovoltaic cells. The unique electronic properties conferred by the trifluoromethyl group may enhance charge transport within the material, potentially increasing the efficiency of solar energy conversion .

Data Tables and Case Studies

The following table summarizes key findings from various studies on the applications of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde:

Application Area Study Reference Key Findings
Antimicrobial Activity Effective against Leishmania and Trypanosoma; SAR analysis performed
Cancer Research Induces apoptosis; inhibits proliferation in cancer cell lines
Pesticide Development Potential as a selective pesticide; enhances lipophilicity
Environmental Monitoring Useful as an indicator for pesticide contamination
Advanced Materials Precursor for polymers with enhanced properties
Photovoltaic Applications Enhances charge transport; potential for solar energy applications

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its functional groups suggest potential interactions with biological targets such as enzymes and receptors. The nitro group may participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzaldehyde Derivatives

Compound Name Molecular Formula Substituents (Position) Key Functional Groups
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde C₁₅H₁₀F₃NO₅ 3-OCH₃, 4-[2-NO₂-4-CF₃-phenoxy] Aldehyde, nitro, trifluoromethyl
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde C₁₅H₁₃NO₅ 3-OCH₃, 4-(4-NO₂-benzyloxy) Aldehyde, nitro
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 3-OCH₃, 4-OCHF₂ Aldehyde, difluoromethoxy
3-(2-Nitro-4-(trifluoromethyl)phenyl)benzaldehyde C₁₄H₈F₃NO₃ 3-[2-NO₂-4-CF₃-phenyl] Aldehyde, nitro, trifluoromethyl

Key Observations :

  • The target compound distinguishes itself with a phenoxy linkage bearing nitro and trifluoromethyl groups, whereas analogs like the 4-nitrobenzyloxy derivative () lack the trifluoromethyl moiety .
  • Compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (), the trifluoromethyl and nitro groups in the target compound significantly increase its molecular weight and lipophilicity, impacting solubility and bioavailability .

Table 2: Comparative Properties

Compound Name Molecular Weight Log P (Predicted) Solubility (mg/mL) Applications
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde 365.24 3.8 ~0.1 (DMSO) Pharmaceutical intermediate
4-(Difluoromethoxy)-3-methoxybenzaldehyde 188.13 1.2 ~10 (DMSO) Agrochemical research
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde 287.27 2.5 ~1.5 (DMSO) Crystallography studies

Key Findings :

  • The trifluoromethyl and nitro groups in the target compound contribute to a higher Log P (3.8 vs.
  • Its low solubility (~0.1 mg/mL) necessitates formulation optimization for pharmaceutical use, contrasting with more soluble analogs like 4-(difluoromethoxy)-3-methoxybenzaldehyde .

Biological Activity

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, with the chemical formula C₁₅H₁₀F₃NO₅ and CAS number 5509-72-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₀F₃NO₅
Molecular Weight341.24 g/mol
StructureChemical Structure

The trifluoromethyl group in this compound significantly influences its biological activity. This group enhances lipophilicity and metabolic stability, which are critical for drug design. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive intermediates that may exhibit cytotoxic effects against cancer cells.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as reverse transcriptase and various kinases .
  • Antioxidant Properties : The presence of the methoxy and nitro groups may confer antioxidant properties, which can protect cells from oxidative damage, a common pathway in many diseases including cancer .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of compounds featuring the trifluoromethyl group. These compounds demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast and prostate cancer cell lines . The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study: In Vivo Efficacy

In a recent animal model study, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde was administered to mice with induced tumors. The results indicated a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting its potential as an anticancer agent .

Safety and Toxicity

While the compound shows promise as a therapeutic agent, it is essential to consider its safety profile. According to supplier data, it is classified as an irritant . Further toxicological studies are necessary to establish a comprehensive safety profile before moving into clinical trials.

Q & A

Q. Key Challenges :

  • Regioselectivity : The nitro group at the 2-position may sterically hinder coupling; optimize reaction temperature (60–80°C) and solvent polarity .
  • Byproduct formation : Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to detect nitro-reduction byproducts .

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving the nitro and trifluoromethyl substituents?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Map electronic effects : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease electron density on the aromatic ring, favoring electrophilic substitution at specific positions .

Predict intermediates : Simulate transition states for nitro-group participation in radical or nucleophilic pathways (e.g., in Pd-catalyzed cross-coupling) .

Validate experimental data : Compare computed NMR chemical shifts (GIAO method) with experimental ¹H/¹³C NMR to confirm regiochemistry .

Q. Case Study :

  • Contradiction : Discrepancies in reaction yields under varying solvent conditions (DMF vs. THF). DFT reveals THF stabilizes a high-energy intermediate via dipole interactions, increasing activation energy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

¹H/¹³C NMR :

  • Aldehyde proton : A singlet at δ 9.8–10.2 ppm (¹H NMR, CDCl₃).
  • Trifluoromethyl group : ¹⁹F NMR signal at δ -60 to -65 ppm .

FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) .

X-ray crystallography : Use SHELX suite for structure refinement. The trifluoromethyl group often induces torsional strain, affecting crystal packing .

Q. Troubleshooting :

  • Overlapping signals : Use DEPT-135 or HSQC to distinguish methoxy (δ 3.8–4.0 ppm) from aromatic protons .

Advanced: How to design biological activity studies for this compound?

Answer:

Target selection : Prioritize fluorinated targets (e.g., kinase inhibitors, antimicrobial agents) due to the compound’s trifluoromethyl group enhancing lipophilicity and membrane permeability .

In vitro assays :

  • Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial screening : Broth microdilution (MIC against S. aureus or E. coli) .

SAR analysis : Synthesize analogs (e.g., replace nitro with cyano) to isolate the contribution of substituents to bioactivity .

Q. Data Interpretation :

  • Contradictory results : If nitro-substituted analogs show lower activity than trifluoromethyl derivatives, assess redox potential (cyclic voltammetry) to rule out nitro-group reduction in biological media .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?

Answer:

Solvent screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation. The trifluoromethyl group favors CH-π interactions, aiding crystal lattice formation .

Additives : Introduce trace amounts of hexafluorobenzene to enhance π-stacking .

Temperature control : Gradual cooling (0.1°C/min) from saturated solution reduces twinning .

Q. Validation :

  • Compare experimental XRD data (SHELXL-refined) with computationally predicted crystal packing (Mercury software) to confirm polymorph purity .

Basic: How to optimize HPLC purification for this compound?

Answer:

Column selection : C18 (5 µm, 250 mm × 4.6 mm) with guard column to retain polar nitro byproducts .

Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA to improve peak symmetry .

Detection : UV at 254 nm (aldehyde π→π* transition) and 310 nm (nitro n→π* transition) .

Q. Troubleshooting :

  • Tailing peaks : Add 0.1% ammonium acetate to suppress silanol interactions .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : The -CF₃ group withdraws electrons via σ-induction, deactivating the ring toward electrophilic attack but activating toward nucleophilic aromatic substitution (NAS) at meta positions .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the 4-position (relative to -CF₃) under Pd(OAc)₂/XPhos catalysis .

Q. Experimental Design :

  • Use ¹⁹F NMR to monitor coupling progress; fluorine’s high sensitivity resolves regiochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.